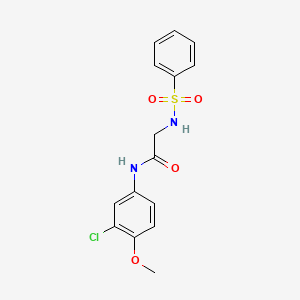

N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-chloro-4-methoxyaniline) with a suitable sulfonyl chloride (like benzenesulfonyl chloride) to form the phenylsulfonyl group. The glycinamide moiety could potentially be introduced through further synthetic steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfonyl group (-SO2-), an amide group (-CONH2), a methoxy group (-OCH3), and a chlorine atom. These functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The sulfonyl group could potentially undergo substitution reactions, and the aromatic rings might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonyl groups could enhance its solubility in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

- Activation Mechanism : Site-specific phosphorylation mediates BIK1 activation. Nineteen in vitro autophosphorylation sites have been identified, including three phosphotyrosine sites. This discovery establishes BIK1 as a dual-specificity kinase .

Kinase Activity and Specific Residues

- Autophosphorylation : Thr-237, Thr-242, and Tyr-250 significantly affect BIK1 activity in autophosphorylation. These residues play a crucial role in regulating BIK1 function .

- Phosphorylation of BAK1 : BIK1 phosphorylates BAK1 in vitro, contributing to downstream signaling specificity. Interestingly, the phosphorylation sites differ from those mediated by FLS2 .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-11(9-13(14)16)18-15(19)10-17-23(20,21)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGSMUZKFDPJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)

![4-chloro-N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4616534.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)